1,4-Di(1H-imidazol-1-yl)benzene
Overview
Description
“1H-Imidazole, 1,1’-(1,4-phenylene)bis-” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . The molecular formula of this compound is C12H10N4 .
Synthesis Analysis
The synthesis of imidazole compounds has been a topic of research. For instance, a protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . The reaction conditions were mild enough for the inclusion of a variety of functional groups .Molecular Structure Analysis
The molecular structure of “1H-Imidazole, 1,1’-(1,4-phenylene)bis-” consists of one Zn (II) cation, one 1,1′- (oxybis (4,1-phenylene)bis (1 H -imidazole) ligand, one 1,3-benzenecarboxylate anion and two isolated water molecules .Chemical Reactions Analysis
Imidazole compounds are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .Scientific Research Applications
Coordination Complexes and Photocatalytic Applications
The synthesis of coordination complexes using "1H-Imidazole, 1,1'-(1,4-phenylene)bis-" ligands has been explored for photocatalytic degradation of pollutants. For instance, complexes prepared with flexible dicarboxylate and different N-donor coligands, including 1H-imidazole derivatives, have shown promising photocatalytic properties for the degradation of methyl violet dye, highlighting their potential in environmental remediation (Lu et al., 2021).
Structural Diversity and Magnetic Properties
Research on bis(imidazole) compounds has also focused on their ability to form diverse structural architectures with unique properties. For example, hydrogen-bonded architectures based on bridged bis(benzimidazole) crystals have been examined, revealing substances with highly polarizable dielectric properties and thermal robustness (Horiuchi et al., 2018). Such materials are of interest for applications in electronic devices and sensors.
Photochromic and Luminescence Properties
The imidazole ring serves as a stable building block for compounds with externally switchable polarization and photochromic behavior. Research into heteroleptic Ir(III) complexes, for instance, has highlighted the influence of 1H-imidazole derivatives on luminescence and photochromic properties, offering insights into their use in optical materials and devices (Cao et al., 2015).
Electrochemical and Catalytic Activities
Further studies have demonstrated the electrochemical reduction of imidazolium cations to produce nucleophilic carbenes, which are stable and persistent in ionic liquids. This process offers a convenient route to imidazol-2-ylidenes, potentially useful in catalytic applications and as intermediates in organic synthesis (Gorodetsky et al., 2004).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(4-imidazol-1-ylphenyl)imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-2-12(16-8-6-14-10-16)4-3-11(1)15-7-5-13-9-15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPDUQLIPMJLOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2)N3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180021 | |
Record name | 1H-Imidazole, 1,1'-(1,4-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25372-07-0 | |
Record name | 1,1′-(1,4-Phenylene)bis[1H-imidazole] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25372-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole, 1,1'-(1,4-phenylene)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025372070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 1,1'-(1,4-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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